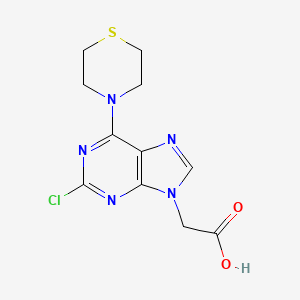

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEUQJFRIBAPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves multiple steps, starting with the preparation of thiomorpholine derivatives. The compound is synthesized through a series of reactions including chlorination, thionation, and acylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The production process must adhere to stringent safety and environmental regulations due to the use of hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is being investigated as a potential drug candidate for treating viral infections and various cancers. Its structural similarity to other purine derivatives allows it to interact with biological targets involved in nucleic acid metabolism and cellular signaling pathways.

Biochemical Studies

In biochemical research, (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid serves as a research tool for studying purine metabolism and enzyme interactions. Its ability to modulate enzyme activity makes it valuable for elucidating metabolic pathways and developing biochemical assays.

Agricultural Chemicals

The compound is also being explored for its potential use in agriculture, particularly in developing plant growth regulators or pesticides. Its biological properties may offer new avenues for enhancing crop yields or providing pest resistance.

Material Science

In material science, the compound's unique chemical properties allow it to be utilized in synthesizing novel materials, potentially leading to advancements in nanotechnology and polymer science.

Case Study 1: Antiviral Activity

Research has demonstrated that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Studies focusing on its mechanism of action revealed that it may interfere with viral RNA synthesis, making it a candidate for antiviral drug development.

Case Study 2: Cancer Treatment

In preclinical studies, derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The ability of this compound to modulate key signaling pathways involved in cell proliferation positions it as a valuable candidate for further investigation in oncology.

Wirkmechanismus

The mechanism by which (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Position 6 Modifications

- 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine (CAS 2846-96-0) Replaces thiomorpholine with morpholine (oxygen instead of sulfur). Similarity score: 0.88 .

- Compact structure with reduced steric hindrance. Molecular weight: 281.70 g/mol; C₁₁H₁₂ClN₅O₂ .

2-(6-Chloro-2-oxo-1H-purin-9-yl)acetic Acid

Position 9 Modifications

2-Chloro-9-methyl-9H-purin-6-amine (CAS 443-72-1)

- 9-Cyclohexyl-6-(methylthio)-9H-purin-2-amine Cyclohexyl group at position 9 and methylthio at position 6.

Functional Group Additions

- 2-(2-(Benzhydryloxycarbonylamino)-6-oxo-1H-purin-9(6H)-yl)acetic Acid (CAS 186046-80-0) Benzhydryloxycarbonyl (Boc-like) protecting group at position 2.

Data Table: Structural and Physicochemical Comparison

Biologische Aktivität

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a purine derivative characterized by a thiomorpholine moiety and a chloro substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure suggests possible interactions with biological macromolecules, which could lead to various therapeutic applications.

Structural Characteristics

The structural features of this compound include:

- Purine Base: Integral for nucleic acid synthesis.

- Thiomorpholine Ring: May enhance binding interactions with biological targets.

- Chloro Substituent: Could influence the compound's reactivity and interaction profile.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets, including:

- Enzymatic Inhibition: Potential inhibition of enzymes involved in nucleotide metabolism.

- Antiviral and Anticancer Properties: Similar compounds have shown efficacy against viral infections and certain cancers, suggesting that this compound may exhibit similar activities.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 5.0 | Significant growth inhibition |

| HepG2 | 7.5 | Moderate cytotoxicity observed |

| LLC-PK1 | >20 | Minimal effect on non-cancerous cells |

These findings suggest that the compound selectively targets cancer cells while sparing normal cells, an important characteristic for potential therapeutic agents.

Case Study 1: Anticancer Activity

A study involving the administration of this compound demonstrated its capacity to induce apoptosis in breast cancer cells (MDA-MB-231). The mechanism involved activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study 2: Antiviral Potential

In vitro assays have indicated that this compound may inhibit viral replication in certain models, akin to other purine derivatives known for their antiviral properties. Further research is necessary to elucidate the specific viral targets and mechanisms involved.

Pharmacokinetics and Bioavailability

The acetic acid functional group in this compound enhances solubility and bioavailability, making it a suitable candidate for oral administration. Studies on its pharmacokinetic profile are ongoing to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Aminopurine | Amino group at 2-position | Antiviral, anticancer |

| 6-Thioguanine | Thiol group at 6-position | Antitumor |

| Cladribine | Chlorinated purine derivative | Nucleoside analog with different mechanisms |

The distinct combination of a thiomorpholine ring and chloro substituent in this compound may lead to novel therapeutic interactions not observed in other compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, and what purification techniques are recommended?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves dissolving 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine in toluene with K₂CO₃, a substituted boronic acid, and Pd(PPh₃)₄, followed by refluxing for 12 hours. Purification is typically achieved via column chromatography using gradients of ethyl acetate and hexane . For derivatives, nucleophilic substitution at the purine C-6 position with thiomorpholine is common, followed by acetic acid side-chain incorporation .

Q. How is the crystal structure of this compound determined, and which software tools are validated for this purpose?

- Methodology : Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinning. ORTEP-III with a graphical interface is recommended for visualizing thermal ellipsoids and molecular geometry . Refinement parameters (R-factors, displacement ellipsoids) should be cross-validated using CIF-checking tools .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., thiomorpholinyl vs. morpholinyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection (e.g., 254 nm) monitors purity, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How do structural modifications at the thiomorpholinyl or purine moieties influence acetylcholinesterase (AChE) inhibition efficacy?

- Methodology : Design analogs by varying substituents at the purine C-2 (e.g., chloro vs. amino groups) or thiomorpholinyl sulfur oxidation state. Test inhibition using Ellman’s assay with human AChE at 100 µM. Compare IC₅₀ values and perform molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic effects .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound?

- Methodology : Use pooled human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) to assess phase I metabolism. Monitor parent compound depletion via LC-MS/MS. For phase II, incubate with UDP-glucuronosyltransferase (UGT) enzymes. Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance .

Q. How can conflicting crystallographic data between different batches be resolved?

- Methodology : Re-refine datasets using SHELXL with updated scattering factors. Check for twinning (e.g., Hooft parameter) or disorder in the thiomorpholinyl group. Compare hydrogen-bonding networks and packing motifs. If discrepancies persist, perform DFT calculations (e.g., Gaussian) to model energetically favorable conformers .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability in ATP-binding pockets. QSPR models trained on purine analogs can predict inhibitory activity. Validate with kinase profiling assays (e.g., KinomeScan) .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.